![molecular formula C16H17NO2 B13979680 (r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)
(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl group, an aminomethyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves several steps, starting with the formation of the biphenyl core. This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride. Finally, the propanoic acid moiety is introduced through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the biphenyl core.
Scientific Research Applications
Chemistry
In chemistry, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.
Medicine
In medicine, ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has potential as a drug candidate or a pharmacophore for designing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a versatile scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the aminomethyl and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl group, making it less hydrophobic.
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The biphenyl group is attached at a different position, affecting its steric and electronic properties.
®-3-([1,1’-Biphenyl]-3-yl)-2-(hydroxymethyl)propanoic acid: The aminomethyl group is replaced with a hydroxymethyl group, altering its hydrogen bonding capabilities.
Uniqueness
®-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
XYUQCAZFWBCAKG-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


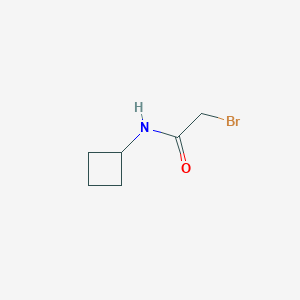
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
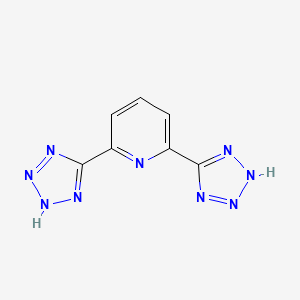
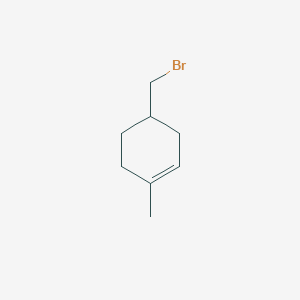

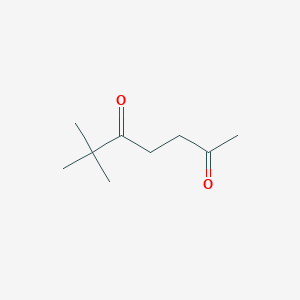
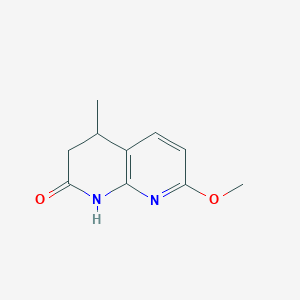
![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)

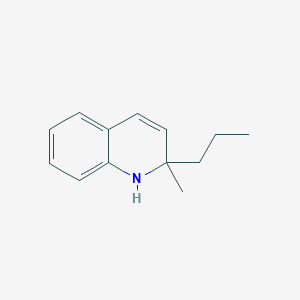
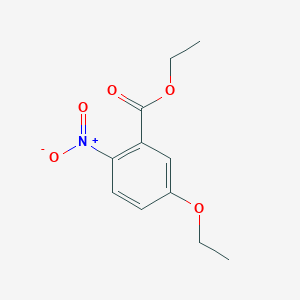

![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

